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Compound of Interest

Compound Name: DIVINYLTIN DICHLORIDE

CAS No.: 7532-85-6

Cat. No.: B1582001

Get Quote

Abstract
Divinyltin dichloride (DVTD) represents a unique class of organometallic monomers where

the tin center is bonded to two vinyl groups and two chloride ligands. Unlike their dialkyltin

counterparts (e.g., dibutyltin), the vinyl groups possess distinct electronic withdrawal

capabilities and steric profiles, influencing both the polymerization kinetics and the biological

efficacy of the resulting materials. This guide details the synthesis of organotin polyethers and

polyesters via interfacial polycondensation, a non-equilibrium technique ideal for thermally

sensitive organometallic moieties. We focus on the synthesis of bioactive polymers (e.g.,

copolymerization with ciprofloxacin or p-aminobenzoic acid) and their characterization,

providing a robust framework for researchers in drug delivery and metallopolymer chemistry.

Introduction: The Divinyltin Advantage
Organotin polymers have emerged as potent anticancer and antiviral agents, often exhibiting

cytotoxicity against cell lines resistant to cisplatin. The mechanism typically involves the

hydrolysis of the polymer backbone, releasing the active organotin moiety and the Lewis base

carrier.
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Why Divinyltin?

Electronic Effects: The vinyl group is electron-withdrawing compared to butyl or octyl chains.

This increases the Lewis acidity of the tin center, potentially altering the hydrolytic stability of

the Sn-O or Sn-N bonds in the polymer backbone.

Steric Profile: The planar nature of the vinyl group reduces steric hindrance around the tin

atom compared to flexible alkyl chains, often resulting in higher reaction yields during rapid

interfacial kinetics.

Biological Activity: Divinyltin derivatives have shown specific activity profiles against

pancreatic (PANC-1) and breast (MCF-7) cancer lines, often outperforming cisplatin in in

vitro assays.

Chemical Mechanism: Interfacial
Polycondensation[1][2]
The synthesis relies on a Lewis Acid-Base reaction at the interface of two immiscible solvents

(typically water and chloroform/hexane).

Aqueous Phase: Contains the Lewis base (e.g., a dicarboxylic acid or drug with acidic

protons) and a proton acceptor (NaOH/KOH) to generate the nucleophilic salt.

Organic Phase: Contains the Divinyltin dichloride (Lewis acid).

The Interface: Upon high-speed stirring, the phases mix. The nucleophilic oxygen/nitrogen

attacks the electrophilic tin, displacing chloride ions. The polymer precipitates at the interface

or within the organic phase.

Mechanism Visualization
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Caption: Schematic of the interfacial polycondensation mechanism. The reaction is diffusion-

controlled and occurs rapidly at the liquid-liquid interface.

Safety & Handling Protocols
WARNING: Organotin compounds are toxic. Divinyltin dichloride is a severe eye/skin irritant

and a potential neurotoxin.

Engineering Controls: All weighing and solvent transfers must occur in a certified chemical

fume hood.

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat are

mandatory.

Waste Disposal: All tin-containing waste must be segregated from general organic waste. Do

not pour aqueous phases down the drain; they may contain residual organotin species.

Application Note: Synthesis of Poly(divinyltin
ciprofloxacin)
This protocol describes the synthesis of a therapeutic polymer where the antibiotic ciprofloxacin

acts as the Lewis base. This "drug-polymer" conjugate is designed to release the drug and the
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organotin moiety simultaneously.

Materials
Reagent Grade Role

Divinyltin dichloride (DVTD) >95% Lewis Acid Monomer

Ciprofloxacin >98% Lewis Base Monomer

Sodium Hydroxide (NaOH) ACS Reagent Proton Acceptor

Chloroform (CHCl₃) HPLC Grade Organic Solvent

Deionized Water 18.2 MΩ Aqueous Solvent

Experimental Protocol
Step 1: Preparation of Aqueous Phase

Dissolve 1.00 mmol of Ciprofloxacin (0.331 g) in 30 mL of deionized water.

Add 2.00 mmol of NaOH (0.080 g) to the solution.

Stir gently until the solution is clear (formation of the disodium salt).

Note: Ciprofloxacin has a carboxylic acid and a secondary amine; stoichiometry must

account for both sites if both are intended to react, though the carboxylate is the primary

nucleophile.

Step 2: Preparation of Organic Phase

Dissolve 1.00 mmol of Divinyltin dichloride (0.245 g) in 30 mL of chloroform.

Ensure complete dissolution; the solution should be clear and colorless.

Step 3: Interfacial Polymerization

Transfer the aqueous phase into a blender cup (e.g., Waring blender) or a beaker equipped

with a high-shear homogenizer.
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While stirring at high speed (approx. 18,000 rpm for blender; 3,000 rpm for mechanical

stirrer), rapidly pour the organic phase into the aqueous phase.

Critical: The addition must be fast (< 5 seconds) to ensure uniform chain growth.

Continue stirring for 15–30 seconds.

Observation: A precipitate (the polymer) will form almost instantly.

Step 4: Isolation and Purification

Stop stirring and allow the phases to separate (if possible) or filter the entire emulsion if the

polymer is suspended.

Filter the solid product using a sintered glass funnel (medium porosity).

Wash 1: Wash the precipitate with 50 mL of water (removes NaCl and unreacted drug).

Wash 2: Wash with 50 mL of chloroform (removes unreacted organotin monomer).

Dry the polymer in a vacuum oven at room temperature for 24 hours.

Expected Results
Yield: Typically 40–70%.

Appearance: White to off-white powder.

Solubility: Insoluble in water; sparingly soluble in DMSO or trifluoroacetic acid (TFA).

Structural Characterization
Validating the formation of the Sn-O or Sn-N bond is critical.

Infrared Spectroscopy (FTIR)
The key indicator of polymerization is the appearance of asymmetric and symmetric stretching

bands associated with the tin-ester linkage.
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Functional Group Wavenumber (cm⁻¹) Interpretation

Sn-O (Stretching) 400–600
Formation of the polymer

backbone.

C=O (Ester) 1600–1650

Shifted from the free acid

value due to coordination with

Tin.

Sn-Vinyl (C=C) 1580–1600
Confirms retention of the vinyl

group.

Sn-Cl ~350 (Far IR)

Absence indicates complete

substitution (end-groups may

still show this).

Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆):

Vinyl protons appear as a complex multiplet in the 5.8–6.5 ppm range.

Shift in the alpha-protons of the ligand (e.g., adjacent to the carboxylate) confirms

coordination.

¹¹⁹Sn NMR:

Essential for determining the coordination number of the tin center.

Range: -100 to -400 ppm (relative to Me₄Sn).

A single dominant peak suggests a pure polymer species; multiple peaks may indicate

oligomers or different coordination geometries (tetrahedral vs. trigonal bipyramidal).

Biological Evaluation Workflow (Anticancer)
Organotin polymers are frequently tested against pancreatic (PANC-1) and breast (MCF-7,

MDA-MB-231) cancer cell lines.
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Experimental Workflow Diagram
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Caption: Standard workflow for evaluating the cytotoxicity of organotin polymers.

Data Interpretation[1][4][5][6][7][8][9][10][11]
GI50 (50% Growth Inhibition): The concentration required to inhibit cell growth by 50%.
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Success Metric: Divinyltin polymers are considered "active" if GI50 < 10 µg/mL. Many

derivatives achieve GI50 in the nanogram/mL range.

Toxicity Ratio: Compare GI50 (Tumor) vs. GI50 (Normal Fibroblasts, e.g., WI-38). A high ratio

indicates selectivity.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield (<20%) Hydrolysis of DVTD

Ensure organic solvents are

dry. Minimize time DVTD is

exposed to moisture before

mixing.

Gummy Product Low Molecular Weight

Increase stirring speed (shear

rate) to increase surface area

at the interface.

Insolubility Crosslinking

Ensure strict 1:1 stoichiometry.

Excess DVTD can induce

crosslinking if the ligand is

multifunctional.

Impure NMR Trapped Monomer

Improve washing steps. Use

Soxhlet extraction with hexane

if necessary to remove

organotin monomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582001?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

